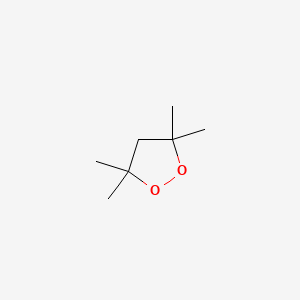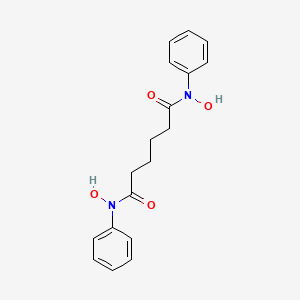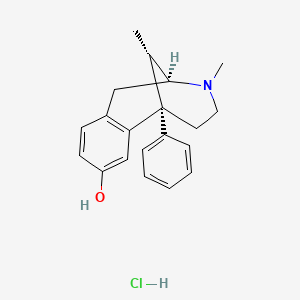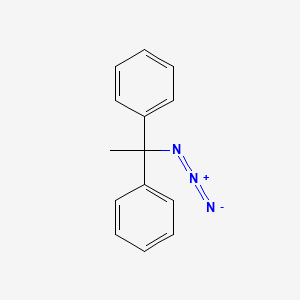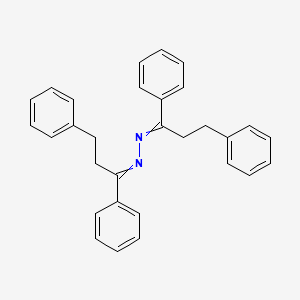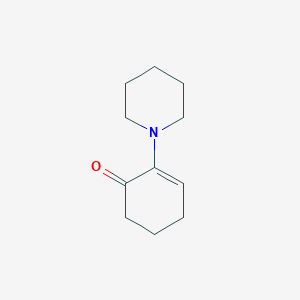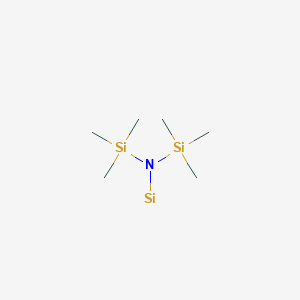
Bis(trimethylsilyl)aminosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)aminosilane is an organosilicon compound with the molecular formula [(CH₃)₃Si]₂NH. It is a derivative of ammonia where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is a colorless liquid and is widely used in organic synthesis and organometallic chemistry due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)aminosilane is typically synthesized by treating trimethylsilyl chloride with ammonia. The reaction proceeds as follows: [ 2 (CH₃)₃SiCl + 3 NH₃ \rightarrow [(CH₃)₃Si]₂NH + 2 NH₄Cl ] Alternatively, ammonium nitrate together with triethylamine can be used .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of chlorosilanes with the corresponding amines. This method is preferred due to its efficiency and the high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)aminosilane undergoes various types of reactions, including:
Transamination: This reaction involves the exchange of amino groups between molecules.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ammonia and trimethylsilanol.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include chlorosilanes, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include various silylamines, silanols, and substituted silanes .
Applications De Recherche Scientifique
Bis(trimethylsilyl)aminosilane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which bis(trimethylsilyl)aminosilane exerts its effects involves the formation of silyl radicals. These radicals can undergo radical/radical cross-coupling reactions with various substrates, leading to the formation of new bonds and the synthesis of complex molecules . The compound’s ability to form stable silyl radicals makes it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used as a precursor in the synthesis of bis(trimethylsilyl)aminosilane.
Hexamethyldisilazane: Another organosilicon compound with similar properties and applications.
Bis(diethylamino)silane: Used in similar transamination reactions.
Uniqueness
This compound is unique due to its high reactivity and stability, which makes it an excellent reagent for various chemical reactions. Its ability to form stable silyl radicals and undergo transamination reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H18NSi3 |
|---|---|
Poids moléculaire |
188.47 g/mol |
InChI |
InChI=1S/C6H18NSi3/c1-9(2,3)7(8)10(4,5)6/h1-6H3 |
Clé InChI |
UCSYTMUEJZRJNJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si])[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



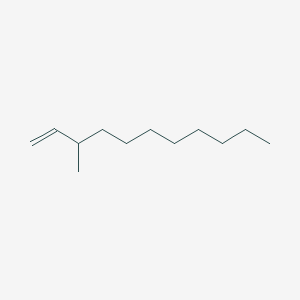

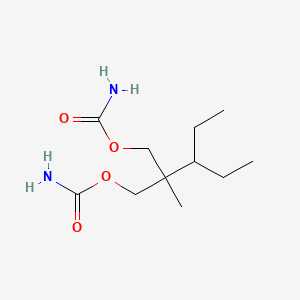
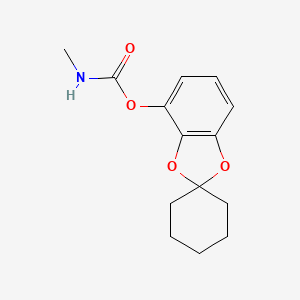
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
